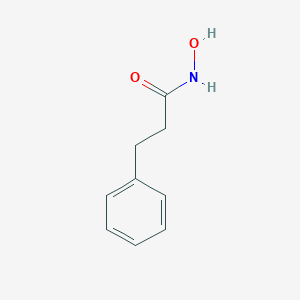

N-hydroxy-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBGBWAPFWWJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399509 | |

| Record name | N-hydroxy-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17698-11-2 | |

| Record name | N-hydroxy-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 3 Phenylpropanamide

Established Synthetic Pathways for N-hydroxy-3-phenylpropanamide

The synthesis of this compound, a hydroxamic acid, is most commonly achieved through the coupling of a carboxylic acid or its activated form with hydroxylamine (B1172632). These methods are foundational in medicinal chemistry and organic synthesis.

Carboxylic Acid Activation and Hydroxylamine Coupling Strategies

A prevalent and versatile method for synthesizing hydroxamic acids involves the activation of a carboxylic acid followed by its reaction with hydroxylamine. nih.gov This two-step, one-pot reaction is widely utilized for its efficiency and applicability to sensitive substrates. nih.gov The process begins with the activation of the carboxylic acid, 3-phenylpropanoic acid, using a coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov

Once the carboxylic acid is activated, typically forming an active ester or a related intermediate, hydroxylamine (or its hydrochloride salt, which requires a base for neutralization) is introduced to the reaction mixture. The nucleophilic hydroxylamine then attacks the activated carbonyl group, leading to the formation of the this compound product after an aqueous workup. This method is appreciated for its generally mild conditions and moderate to good yields. nih.gov

N,N'-Carbonyldiimidazole (CDI)-Mediated Approaches

Another effective and operationally simple method for the synthesis of this compound utilizes N,N'-Carbonyldiimidazole (CDI) as the activating agent. researchgate.net This approach is favored for its clean reaction profile, as the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. researchgate.net The synthesis commences by treating the starting carboxylic acid, 3-phenylpropanoic acid, with CDI in an anhydrous solvent like tetrahydrofuran (B95107) (THF). acs.org This reaction forms a highly reactive acyl-imidazole intermediate.

Following the activation step, powdered hydroxylamine hydrochloride is added to the mixture. acs.org The subsequent reaction proceeds overnight to yield the desired this compound. acs.org A typical workup involves dilution with a weak acid solution (e.g., 5% aq KHSO4) and extraction with an organic solvent like ethyl acetate. acs.org This method has been demonstrated to produce the final product in high yield (e.g., 90%). acs.org The CDI-mediated coupling is a reliable strategy, even for more complex syntheses where it is used in later stages to install the hydroxamic acid moiety. researchgate.net

Synthesis of Key this compound Derivatives and Analogs

Building upon the core structure of this compound, various derivatives and analogs have been synthesized to explore their chemical and biological properties. These syntheses often involve multi-step sequences to construct more complex molecular architectures.

N-hydroxy-3-phenyl-2-propenamides

N-hydroxy-3-phenyl-2-propenamides represent a class of derivatives where a carbon-carbon double bond is introduced into the three-carbon chain, creating a cinnamoyl hydroxamate scaffold. These compounds are typically synthesized from a corresponding acrylic acid derivative. acs.orgnih.gov For instance, the synthesis can start from a substituted phenylacrylic acid ethyl ester. This ester is hydrolyzed to the corresponding carboxylic acid using a strong acid like concentrated HCl at elevated temperatures. acs.org The resulting acid is then coupled with hydroxylamine to form the final N-hydroxy-3-phenyl-2-propenamide product. acs.org The specific coupling conditions can vary, but often involve standard peptide coupling reagents. researchgate.net

| Compound Name | Key Synthetic Feature | Reference |

| N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide | Synthesis of various polymorphic forms (A, B, HA, HB) and various salt forms (maleate, phosphate, etc.) has been achieved through specific crystallization conditions. | google.com |

| (2E)-N-Hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide | Prepared as a novel inhibitor of human histone deacetylase (HDAC). | researchgate.netchemicalbook.com |

| 3-(4-{[4-(4-Pyridin-2-ylmethylpiperazin-1-yl)benzoylamino]methyl}phenyl)acrylic Acid Ethyl Ester | An intermediate prepared en route to a more complex N-hydroxy-3-phenyl-2-propenamide derivative. | acs.org |

N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives

This class of derivatives incorporates the this compound core into a larger benzamide (B126) structure. The synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives involves a multi-step pathway. A key intermediate, 4-aminobenzhydroxamic acid, is first prepared. This is achieved by reacting methyl 4-aminobenzoate (B8803810) with hydroxylamine hydrochloride in the presence of a base like sodium methoxide (B1231860) in methanol (B129727).

The resulting 4-aminobenzhydroxamic acid is then coupled with 3-phenylpropanoic acid (or a substituted version thereof) to yield the final product. This amide bond formation is typically facilitated by standard coupling reagents. A series of these derivatives have been designed and synthesized, featuring various substituents on the phenyl ring of the 3-phenylpropanamido moiety. nih.govnih.gov

| Derivative Type | Research Finding | Reference |

| Thiophene (B33073) substituted derivative (5j) | Exhibited potent HDAC inhibition and antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. | nih.govnih.gov |

| Benzo[d] acs.orgCurrent time information in Bangalore, IN.dioxole derivative (5t) | Showed significant antiproliferative activity against HCT116 and A549 cell lines. | nih.gov |

N-hydroxy-2-(2-(naphthalen-1-yloxy)acetamido)-3-phenylpropanamide

The synthesis of this more complex analog involves creating a molecule that combines features of phenylalanine, a naphthalen-1-yloxy)acetyl group, and a hydroxamic acid. The synthesis of N-hydroxy-2-(2-(naphthalen-1-yloxy)acetamido)-3-phenylpropanamide has been reported as part of a study to develop novel anticancer agents. researchgate.net The structural confirmation of this compound and related derivatives was achieved through standard spectroscopic methods including IR, 1H-NMR, 13C-NMR, and mass spectrometry, as well as elemental analysis. researchgate.net This compound demonstrated significant cytotoxicity against several human cancer cell lines in research studies. researchgate.net

2-(4'-chloro-[1,1'-biphenyl]-4-ylsulfonamido)-N-hydroxy-3-phenylpropanamideresearchgate.net

The synthesis of 2-(4'-chloro-[1,1'-biphenyl]-4-ylsulfonamido)-N-hydroxy-3-phenylpropanamide and its analogs often involves the coupling of a corresponding amino acid derivative with a sulfonyl chloride. A general synthetic route can be inferred from the synthesis of similar sulfonamide hydroxamic acids. rsc.org The process would likely start with the appropriate phenylalanine derivative, which is then reacted with 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride. The resulting sulfonamide can then be converted to the hydroxamic acid. The synthesis of the key intermediate, 4'-chloro-2-nitrobiphenyl, can be achieved through a Suzuki-Miyaura coupling reaction, which has been optimized for large-scale production. researchgate.net Another approach involves the Gomberg-Bachmann reaction of p-chloroaniline and aniline (B41778) derivatives. google.comnih.gov

Spectroscopic data for a related compound, 2-(4'-chloro-[1,1'-biphenyl]-4-ylsulfonamido)-N-hydroxy-3-methylpentanamide, provides insight into the expected spectral characteristics. rsc.org

Table 1: Spectroscopic Data for a Related Sulfonamide Hydroxamic Acid rsc.org

| Spectroscopic Data | Values |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) δ | 10.54 (s, 1H), 8.76 (s, 1H), 8.01 (d, J = 9.1 Hz, 1H), 7.84 (s, 4H), 7.78 (d, J = 8.6 Hz, 2H), 7.57 (d, J = 8.6 Hz, 2H), 1.63 – 1.51 (m, 1H), 1.51 – 1.36 (m, 1H), 1.06 – 0.92 (m, 1H), 0.91 – 0.80 (m, 1H), 0.78 – 0.66 (m, 6H) |

| ¹³C NMR (DMSO-d6, 400 MHz): δ | 166.52, 142.08, 140.70, 137.39, 133.31, 129.04, 128.79, 127.03, 126.96, 58.16, 40.15, 39.99, 39.94, 39.73, 39.64, 39.52, 39.41, 39.31, 39.19, 39.10, 38.89, 36.72, 24.28, 14.95, 10.42 |

2-amino-N-(2-amino-3-phenylpropanoyl)-N-hydroxy-3-phenylpropanamideresearchgate.net

The synthesis of dipeptide-like structures such as 2-amino-N-(2-amino-3-phenylpropanoyl)-N-hydroxy-3-phenylpropanamide involves peptide coupling reactions. Typically, protected amino acids are coupled, followed by deprotection steps. For instance, the synthesis could involve coupling N-protected phenylalanine with a phenylalanine hydroxamate derivative. The resulting dipeptide would then be deprotected to yield the final compound. The synthesis of related 2-amino-N-phenylbenzamides and their subsequent cyclization to 3-phenyl-1,2,3-benzotriazin-4(3H)-ones has been reported, which involves diazotization followed by spontaneous cyclization. researchgate.net

(S)-2-amino-N-((2R,3S)-4-(4-(4-bromobenzyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-yl)-3-phenylpropanamideusp.br

This complex molecule is a hydroxyethylamine (HEA)-based analog. Its synthesis is a multi-step process. In silico studies have identified this compound and similar structures as potential inhibitors of microtubule assembly. researchgate.netresearchgate.net The synthesis would likely involve the preparation of the complex amine side chain, (2R,3S)-4-(4-(4-bromobenzyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-amine, which is then coupled with (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine). The synthesis of conformationally restricted phenylalanine isosteres, such as 3-amino-4-phenyl-2-piperidones, has been achieved using Evans chiral auxiliary for stereoselective amination and subsequent intramolecular cyclization. nih.gov

Advanced Synthetic Techniques Relevant to this compound Scaffolds

One-Pot Synthetic Strategies

One-pot syntheses offer an efficient and cost-effective approach to constructing complex molecules from simple precursors in a single reaction vessel. An improved one-pot synthesis for N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, a key intermediate for Tolterodine, has been developed. d-nb.infonewdrugapprovals.org This method involves the reaction of 3,4-dihydro-6-methyl-4-phenylcoumarin with diisopropylamine (B44863) in the presence of acetic acid at room temperature. d-nb.infonewdrugapprovals.org This strategy avoids the use of hazardous and expensive reagents often required in multi-step syntheses. d-nb.info Another one-pot method has been developed for the synthesis of β-amino alcohols from corresponding amides or nitriles, utilizing molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy)aluminum hydride as a reductant. rsc.org Furthermore, a photoinduced one-pot synthesis of hydroxamic acids from aldehydes has been reported, which could be applicable to the synthesis of this compound. researchgate.net

Table 2: Example of a One-Pot Synthesis newdrugapprovals.org

| Reactants | Reagents/Solvents | Conditions | Product | Yield |

|---|

Intramolecular Cyclization Studiesrsc.org

Intramolecular cyclization is a key strategy for synthesizing cyclic structures from linear precursors. The cyclization of a delta-hydroxy acid to a delta-lactone is a classic example, involving the intramolecular reaction of a hydroxyl group with a carboxylic acid group to form a cyclic ester. youtube.com In the context of this compound derivatives, intramolecular cyclization can lead to various heterocyclic systems. For instance, studies on the intramolecular cyclizations of bicyclic delta-hydroxynitriles promoted by triflic anhydride (B1165640) have shown the formation of annulated enones or cyclic imidates, depending on the ring size and conformational effects. nih.gov The reaction of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles can lead to the chemoselective formation of chiral hexahydro-4-pyrimidinones and oxazolidines through intramolecular cyclization. researchgate.net

Chemical Reactivity of this compound

Oxidation Reactions

The oxidation of this compound and its derivatives can proceed through different pathways, primarily targeting the hydroxamic acid moiety and the adjacent carbon atoms. The N-hydroxy group plays a crucial role in facilitating these oxidative transformations.

One notable oxidation reaction involves the use of (diacetoxyiodo)benzene (B116549) (PIDA), a hypervalent iodine reagent. In the presence of a suitable solvent like methanol, PIDA can effect the α-hydroxylation of N-substituted N-hydroxy-3-phenylpropanamides. This reaction is believed to proceed via a radical intermediate, where the N-hydroxy group facilitates the activation of the α-C-H bond.

Furthermore, under specific oxidative conditions, a tandem reaction can occur. For instance, the treatment of an N-substituted derivative with PIDA in the presence of sodium hydroxide (B78521) in methanol can lead to a tandem oxidative α-hydroxylation and β-acetalization, yielding a 2-hydroxy-3,3-dimethoxypropanamide derivative. The unsaturated aliphatic chain of similar compounds is also susceptible to oxidation, which can lead to the formation of carboxylic acids and aldehydes.

Table 1: Oxidation Reactions of this compound Derivatives

| Derivative | Reagent | Conditions | Product | Yield |

| N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide | (Diacetoxyiodo)benzene (PIDA) | Methanol | α-Hydroxylated derivative | - |

| N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide | PIDA/NaOH | Methanol, 25°C, 1 hr | 2-Hydroxy-3,3-dimethoxypropanamide derivative | 77% |

Reduction Reactions

The amide and hydroxamic acid functionalities of this compound are susceptible to reduction by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for such transformations. youtube.comyoutube.com

The reduction of amides with LiAlH₄ typically yields the corresponding amines. youtube.comyoutube.com In the case of this compound, the expected product of complete reduction would be 3-phenylpropan-1-amine. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. For secondary and primary amides, the reaction can be sluggish.

For related β-hydroxy amides, such as (S)-3-hydroxy-N-methyl-3-phenylpropanamide, reduction with lithium aluminum hydride in tetrahydrofuran (THF) has been shown to yield the corresponding amino alcohol. This suggests that the hydroxyl group may be retained under certain reaction conditions.

Table 2: Reduction of Amide-Containing Compounds

| Starting Material | Reagent | Solvent | Product |

| General Amides | Lithium Aluminum Hydride (LiAlH₄) | Ether | Amine |

| (S)-3-hydroxy-N-methyl-3-phenylpropanamide | Lithium Aluminum Hydride (LiAlH₄) | THF | Corresponding Amine |

Substitution Reactions

The N-hydroxy group of this compound can participate in substitution reactions, particularly with electrophiles.

A key example is the halogenation of the N-hydroxy moiety. The reaction of N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) results in the formation of the corresponding N-bromo derivative in good yield. This N-bromo intermediate can be a versatile synthon for further transformations, such as intramolecular cyclization reactions.

While direct electrophilic substitution on the phenyl ring is possible, the reactivity of the N-hydroxy group often dominates.

Table 3: Substitution Reaction of an this compound Derivative

| Derivative | Reagent | Solvent | Product | Yield |

| N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide | N-Bromosuccinimide (NBS) | CCl₄ | N-Bromo intermediate | 75% |

Hydrolysis and Amide Bond Modifications

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions. khanacademy.orgchemistrysteps.com

Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. khanacademy.orgmasterorganicchemistry.com Subsequent steps lead to the cleavage of the amide bond, yielding a carboxylic acid (3-phenylpropanoic acid) and hydroxylamine. For instance, the hydrolysis of N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide in the presence of 6M hydrochloric acid under reflux conditions gives 3-phenylpropanoic acid and 2,6-dimethylaniline (B139824) with a notable yield.

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. khanacademy.orgchemistrysteps.com This is generally a less favorable process for amides compared to esters due to the poor leaving group ability of the resulting amide anion. However, under forcing conditions such as heating with a strong base, hydrolysis can occur. The reaction of N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide with 2M sodium hydroxide at 70°C yields sodium 3-phenylpropanoate and the corresponding hydroxylamine derivative.

Beyond simple hydrolysis, the amide bond can be modified through various coupling reactions, often following the activation of a carboxylic acid precursor.

Table 4: Hydrolysis of an this compound Derivative

| Derivative | Conditions | Products | Yield |

| N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide | 6M HCl, reflux | 3-Phenylpropanoic acid + 2,6-dimethylaniline | 78% |

| N-(2,6-Dimethylphenyl)-N-hydroxy-3-phenylpropanamide | 2M NaOH, 70°C | Sodium 3-phenylpropanoate + hydroxylamine derivative | 65% |

Molecular Interactions and Mechanistic Elucidation of N Hydroxy 3 Phenylpropanamide Activity

Binding Affinity and Target Engagement Studies

The affinity of N-hydroxy-3-phenylpropanamide for its target enzymes is a primary determinant of its potency. This binding is governed by a combination of non-covalent interactions, including hydrogen bonding and aromatic interactions, which are facilitated by the specific functional groups within the molecule.

Enzymatic Modulation and Inhibition Mechanisms

This compound is a well-established inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in regulating gene expression. newdrugapprovals.org

HDACs remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. frontiersin.org this compound functions by inhibiting these enzymes, thereby inducing the accumulation of acetylated histones and other proteins. newdrugapprovals.org This leads to a more relaxed chromatin structure, allowing for the transcription of various genes, including those involved in cell cycle regulation and apoptosis. frontiersin.orgijbs.com

This compound is characterized as a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms with little specificity. newdrugapprovals.orgnewdrugapprovals.org It is particularly effective against Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11) HDACs. ijbs.com This broad inhibition profile results from the interaction of its hydroxamic acid group with the conserved zinc ion in the active site of these enzymes. mdpi.comsemanticscholar.org While this pan-inhibitory activity contributes to its therapeutic effects, it is also associated with a range of side effects due to the lack of isoform selectivity. newdrugapprovals.orgnih.gov

Interactive Data Table: HDAC Inhibition Profile of this compound (Vorinostat/SAHA)

| HDAC Class | Representative Isoforms | Inhibition by this compound | Key Findings |

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Yes | Potent inhibition leading to histone hyperacetylation and altered gene expression. ijbs.com |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Yes | Contributes to the broad anti-cancer activity. ijbs.com |

| Class IIb | HDAC6, HDAC10 | Yes | Inhibition affects non-histone protein acetylation. ijbs.com |

| Class IV | HDAC11 | Yes | Part of the pan-inhibitory profile. ijbs.com |

Histone Deacetylase (HDAC) Inhibition Profile

Isoform-Specific HDAC Inhibition (e.g., HDAC1, HDAC8)

This compound derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. newdrugapprovals.orgnih.gov The inhibition of specific HDAC isoforms is a key area of research to develop more targeted therapies with fewer side effects than pan-HDAC inhibitors. newdrugapprovals.org

One notable derivative, the thiophene-substituted N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) known as compound 5j, has demonstrated superior inhibitory activity against HDAC1 and HDAC8 compared to the well-known HDAC inhibitor SAHA. nih.gov This suggests that modifications to the this compound scaffold can enhance isoform selectivity and potency.

Another derivative, (S)-2-(5-(cyclopropylethynyl)-4-phenyl-1H-1,2,3-triazol-1-yl)-N-hydroxy-3-phenylpropanamide, has been developed as a highly potent and selective inhibitor of HDAC8, with an IC50 value in the picomolar range and over 1000-fold selectivity against HDAC6 and other HDACs. newdrugapprovals.org The phenyl group of this compound fits into the zinc-binding site, while the alkynyl phenyl group occupies a hydrophobic groove, contributing to its high affinity and selectivity. newdrugapprovals.org

Table 1: Isoform-Specific HDAC Inhibition by this compound Derivatives

| Compound/Derivative | Target Isoform(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivative 5j | HDAC1, HDAC8 | Exhibited better inhibition activities than SAHA. | nih.gov |

| (S)-2-(5-(cyclopropylethynyl)-4-phenyl-1H-1,2,3-triazol-1-yl)-N-hydroxy-3-phenylpropanamide | HDAC8 | Potent and highly selective inhibitor with over 1000-fold selectivity over HDAC6. | newdrugapprovals.org |

Inhibition of Other Enzyme Classes (e.g., Matrix Metalloproteinase (MMP)-13)

Beyond HDACs, the this compound scaffold has been utilized to develop inhibitors of other metalloenzymes, such as matrix metalloproteinases (MMPs). MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in diseases like osteoarthritis and cancer. nih.gov

Researchers have designed and synthesized this compound derivatives that act as potent inhibitors of MMP-13, a collagenase strongly associated with the progression of osteoarthritis. nih.gov These inhibitors are designed to chelate the catalytic zinc ion in the active site of MMP-13, thereby blocking its enzymatic activity. For instance, a series of polybrominated benzotriazole (B28993) derivatives incorporating the this compound warhead have shown nanomolar inhibitory activity against MMP-13. nih.gov

Interference with Microbial Enzymes (e.g., via Metal Ion Chelation)

The hydroxamic acid group present in this compound is a well-established metal chelator. researchgate.net This property is not only crucial for inhibiting mammalian metalloenzymes but also provides a mechanism for interfering with microbial enzymes that are dependent on metal ions for their function. researchgate.net Microorganisms require metal ions like iron for various essential processes, and they utilize metalloenzymes in many of these pathways. google.com

Hydroxamic acid derivatives can act as antibacterial and antifungal agents by chelating metal ions essential for microbial enzyme activity, effectively starving the microbes of these crucial cofactors. researchgate.net This can disrupt critical cellular processes and inhibit microbial growth. The ability of these compounds to form stable chelates with metal ions makes them a promising class of agents for combating microbial diseases. researchgate.net

Cellular and Molecular Pathway Modulation by this compound Derivatives

The inhibition of specific molecular targets by this compound derivatives translates into significant effects on cellular processes and signaling pathways. These compounds have been shown to modulate pathways involved in cell proliferation, survival, and tissue remodeling.

Induction of Cell Cycle Arrest

A significant cellular effect of this compound derivatives, particularly those targeting HDACs, is the induction of cell cycle arrest. By inhibiting HDACs, these compounds can alter the expression of genes that regulate cell cycle progression.

For example, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were found to potently induce cell cycle arrest at the G2 phase in human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov The thiophene (B33073) substituted derivative, 5j, was also shown to induce cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov This arrest prevents cancer cells from dividing and proliferating. Some derivatives have also been noted to cause cell cycle arrest by inhibiting tubulin polymerization.

Apoptosis Induction Pathways (e.g., p21, Caspase-3, Bcl-xL Modulation)

In addition to halting cell cycle progression, this compound derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often a consequence of the cellular stress and altered gene expression caused by HDAC inhibition.

The HPPB derivative 5j has been shown to induce apoptosis in MDA-MB-231 breast cancer cells through the modulation of key apoptosis-related proteins. nih.gov Its pro-apoptotic activity is potentially mediated by influencing the expression of p21, a cell cycle regulator and tumor suppressor, and caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Furthermore, compound 5j was observed to affect the levels of Bcl-xL, an anti-apoptotic protein. nih.gov The cleavage of Bcl-xL by caspases can convert it from a protective protein to a lethal one, further promoting apoptosis. nih.gov Other derivatives have been observed to promote apoptosis by increasing the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic markers such as BCL2.

Table 2: Modulation of Apoptosis-Related Proteins by HPPB Derivative 5j

| Protein | Function | Effect of Derivative 5j | Reference(s) |

|---|---|---|---|

| p21 | Cell cycle regulation, tumor suppression | Modulated | nih.gov |

| Caspase-3 | Executioner caspase in apoptosis | Modulated | nih.gov |

| Bcl-xL | Anti-apoptotic protein | Modulated | nih.gov |

Downregulation of Active Matrix Metalloproteinases

The regulatory effects of this compound derivatives extend to the expression and activity of matrix metalloproteinases. While some derivatives directly inhibit MMPs, others can modulate their expression at the transcriptional level, often as a downstream effect of HDAC inhibition.

The HPPB derivative 5j, in addition to its other anticancer activities, was found to down-regulate the active form of MMP-2 in MDA-MB-231 breast cancer cell lines. nih.gov The expression and activity of MMPs are tightly regulated, and their downregulation can inhibit cancer cell invasion and metastasis, processes that rely on the degradation of the extracellular matrix. nih.govmdpi.com

Microtubule Assembly Inhibition

Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and architecture. researchgate.netresearchgate.net Their dynamic nature, involving phases of growth and shortening, makes them a key target for anticancer drug development. researchgate.netresearchgate.net While numerous compounds are designed to interfere with microtubule dynamics, specific research directly investigating the effect of this compound on microtubule assembly is not extensively documented in the reviewed literature.

However, the broader class of molecules containing the propanamide moiety has been a subject of interest in this area. For instance, in silico screening of hydroxyethylamine (HEA) analogs identified compounds like (S)-2-amino-N-((2R,3S)-4-(4-(4-bromobenzyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-yl)-3-phenylpropanamide as potential inhibitors of microtubule assembly that may bind at the colchicine (B1669291) site of tubulin. researchgate.net Another study noted that (S)-2-amino-N-(2-methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)phenyl)-3-phenylpropanamide is a pro-drug for an active metabolite that disrupts tumor microvasculature. sci-hub.se These examples highlight the potential of the phenylpropanamide scaffold in designing microtubule-targeting agents, though direct evidence for this compound itself is pending further investigation.

Computational and Biophysical Characterization of this compound Interactions

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its target protein at the molecular level.

While specific molecular docking and dynamics simulation studies focused solely on this compound are not detailed in the available literature, research on closely related structures provides valuable insights. For example, a study on a similar compound, 3-amino-3-hydroxyimino-N-phenylpropanamide, identified from Khaya senegalensis, employed molecular docking to investigate its binding affinity toward dipeptidyl peptidase-IV (DPP-IV). nih.gov This was followed by a 100-nanosecond MD simulation, which suggested that the complex formed between 3-amino-3-hydroxyimino-N-phenylpropanamide and DPP-IV was stable and compact. nih.govresearchgate.net

Furthermore, molecular docking has been utilized to study various derivatives containing the N-phenylpropanamide core, targeting different proteins. asianpubs.orgbohrium.com These computational approaches help in understanding the binding modes and structure-activity relationships crucial for drug design, suggesting that this compound could be a candidate for similar in silico evaluation against various biological targets. bohrium.com

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the structural, electronic, and vibrational properties of molecules. dergipark.org.tr Although specific quantum chemical studies for this compound were not found, a detailed computational analysis was performed on the closely related compound, N-phenylpropanamide, which lacks the N-hydroxy group. dergipark.org.trresearchgate.net

This research utilized Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set to compute optimized molecular geometry, vibrational frequencies, and NMR chemical shifts. dergipark.org.trresearchgate.net Such calculations provide a foundational understanding of the molecule's geometric parameters and electronic properties. dergipark.org.tr The computed bond lengths and angles for N-phenylpropanamide offer a reasonable approximation for the core structure of this compound. dergipark.org.trresearchgate.net

Table 1: Selected Computed Molecular Geometry Parameters of N-phenylpropanamide Data sourced from a computational study on N-phenylpropanamide, a structurally similar compound. researchgate.net

| Bond/Angle | Parameter | Calculated Value |

| Bond Lengths | (Å) | |

| C=O | 1.218 | |

| C-N (Amide) | 1.378 | |

| N-C (Phenyl) | 1.413 | |

| Cα-Cβ | 1.529 | |

| Bond Angles | (°) | |

| O-C-N | 123.8 | |

| C-N-C | 129.5 | |

| N-C-Cα | 114.0 |

These theoretical calculations are crucial for interpreting experimental data and for understanding intramolecular interactions that can influence the biological activity of the compound. dergipark.org.tr

Spectroscopic Analysis of Ligand-Target Complexes (e.g., WaterLOGSY)

Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) is an NMR-based technique used to screen for and characterize the binding of small molecules (ligands) to a larger target molecule, such as a protein. nih.govresearchgate.net The method works by detecting the transfer of magnetization from bulk water to the ligand, which is mediated by the protein. nih.gov A productive interaction between the ligand and the protein typically results in a positive signal in the WaterLOGSY spectrum, whereas non-interacting compounds show negative signals. nih.gov

There are no specific WaterLOGSY studies reported for this compound in the reviewed literature. However, the utility of this technique has been demonstrated for analogous compounds. For instance, WaterLOGSY experiments were used to confirm the physical interaction between a potent and water-soluble inhibitor and the catalytic domain of matrix metalloproteinase-13 (MMP-13). nih.gov In those experiments, (2R)-[(4-biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide (BiPS), a known MMP inhibitor, was used as a positive control, showcasing the applicability of the technique to hydroxamate-containing compounds. nih.gov

This powerful screening method is particularly useful for identifying novel molecular scaffolds, even those with weak (micromolar) affinity, making it a valuable tool in the early stages of drug discovery. nih.gov

Structure Activity Relationship Sar and Structural Optimization of N Hydroxy 3 Phenylpropanamide

Elucidation of Pharmacophoric Features for N-hydroxy-3-phenylpropanamide Derivatives

A pharmacophore model represents the essential spatial arrangement of molecular features necessary for biological activity. For this compound derivatives, particularly those acting as HDAC inhibitors, a general pharmacophore model consists of three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the target enzyme.

The N-hydroxamic acid (-CONHOH) moiety is a critical pharmacophoric feature, acting as a potent bidentate chelator of the Zn²⁺ ion within the active site of zinc-dependent enzymes like HDACs and matrix metalloproteinases (MMPs). nih.govnih.govunl.pt This interaction is fundamental to the inhibitory mechanism of many derivatives.

In more complex derivatives, additional pharmacophores are introduced to enhance interactions. For example, in a series of hydroxyethylamine (HEA)-based antiviral compounds, moieties such as phthalimide (B116566) (Pht), piperazine, and L-phenylalanine were identified as significant pharmacophores, with the Pht group showing particularly important interactions. acs.org The development of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives introduced a benzamide (B126) group as part of the linker and cap, further defining the pharmacophoric requirements for potent HDAC inhibition. nih.govnih.gov

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the this compound scaffold is a key strategy for optimizing its biological activity. These modifications can drastically alter potency and selectivity by affecting how the molecule binds to its target enzyme.

Substitutions on both the aromatic (phenyl) ring and the aliphatic chain of the core structure have been extensively studied to improve the efficacy of this compound derivatives.

Research on HPPB derivatives as HDAC inhibitors has shown that introducing different substituents on the phenyl ring of the phenylpropanamido moiety significantly impacts activity. For instance, a thiophene-substituted derivative (5j) and a benzo[d] nih.govidrblab.netdioxole derivative (5t) demonstrated potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values of 0.3 µM and 0.4 µM, respectively. nih.gov The thiophene-containing compound 5j, in particular, exhibited better inhibitory activity against HDAC1 and HDAC8 than the established inhibitor SAHA. nih.gov

In another study focusing on HDAC8 inhibitors, incorporating a small aliphatic group, such as a cyclopropyl (B3062369) group, at the 5-position of a triazole ring attached to the core scaffold, resulted in a significant increase in potency. newdrugapprovals.org Further exploration of biphenyl (B1667301) substitutions in benzoxaborole derivatives, which share structural similarities, revealed that a biphenyl-3-yl compound showed submicromolar potency and good selectivity between cancerous and normal cells, highlighting the importance of the substitution pattern on the aromatic cap. acs.org

The length and nature of the aliphatic chain also play a role. Studies on related structures have indicated that a specific linker length is often optimal for activity. unav.edu

| Derivative Type | Substitution | Target/Assay | Potency (IC₅₀) | Reference |

| HPPB | Thiophene (B33073) (5j) | HCT116 cell line | 0.3 µM | nih.gov |

| HPPB | Benzo[d] nih.govidrblab.netdioxole (5t) | HCT116 cell line | 0.4 µM | nih.gov |

| Triazole-based | Cyclopropyl | HDAC8 enzyme | ~0.4 nM | newdrugapprovals.org |

| Benzoxaborole | Biphenyl-3-yl (97) | Cancer cell lines | Submicromolar | acs.org |

Stereochemistry is a critical factor in the biological activity of chiral this compound derivatives. Since enzymes have specific three-dimensional binding sites, different enantiomers of a chiral drug can exhibit vastly different potencies and selectivities.

For many biologically active compounds, one enantiomer is significantly more potent than the other. For example, in the case of the related compound warfarin, the S-isomer is substantially more active than the R-isomer. nih.gov This principle holds true for derivatives of this compound. Research on (αS)-2-(5-(cyclopropylethynyl)-4-phenyl-1H-1,2,3-triazol-1-yl)-N-hydroxy-3-phenylpropanamide identified the (αS)-enantiomer as a highly potent and selective HDAC8 inhibitor. newdrugapprovals.org

The synthesis of enantiomerically pure compounds is therefore a crucial goal in drug development. Methods such as asymmetric synthesis are employed to produce a single, desired enantiomer, avoiding the potential for reduced efficacy or off-target effects from the less active or inactive enantiomer. mdpi.com The absolute configuration of these molecules is often confirmed using techniques like X-ray crystallography. The enantiomeric purity is critical and can be determined using methods like chiral High-Performance Liquid Chromatography (HPLC). researchgate.net

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a compound by substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties.

A primary target for bioisosteric replacement in this compound derivatives is the hydroxamic acid group, which, despite its effectiveness as a zinc-chelator, can suffer from poor metabolic stability. unl.pt One study explored replacing the bidentate hydroxamate with a carboxylic acid, a weaker zinc-binding group. idrblab.net This modification, however, led to a complete loss of inhibitory activity against MMP-13, demonstrating the critical role of the strong chelation provided by the hydroxamate in this specific case. idrblab.net

Another common bioisosteric replacement is the substitution of an amide bond with a 1,2,3-triazole ring. nih.gov This replacement can improve metabolic stability against proteases while maintaining a similar spatial arrangement of the connected molecular fragments. This strategy has been successfully applied to improve the pharmacokinetic profile of various drug candidates. nih.gov In the context of this compound derivatives, replacing parts of the linker or cap with heterocyclic rings like oxadiazoles (B1248032) has also been explored to modulate properties like lipophilicity and potency. nih.gov

| Original Group | Bioisosteric Replacement | Target Enzyme | Outcome | Reference |

| Hydroxamic Acid | Carboxylic Acid | MMP-13 | Complete loss of activity | idrblab.net |

| Amide Bond | 1,2,3-Triazole | Various | Improved metabolic stability | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts.

For derivatives related to this compound, QSAR studies have been employed to understand the molecular features that govern their inhibitory selectivity. In a study on N-hydroxy-alpha-phenylsulfonylacetamide derivatives, which are structurally analogous, both linear (Multiple Linear Regression, MLR) and nonlinear (Bayesian-Regularized Genetic Neural Network, BRGNN) models were developed to probe their selectivity against different matrix metalloproteinases (MMPs). nih.gov

These models used 2D autocorrelation descriptors to encode molecular information and were able to identify the atomic properties relevant for inhibitor interaction with the specific subsites of each MMP. nih.gov The nonlinear models generally provided better predictive results. Such QSAR models are valuable tools for the virtual screening of compound libraries to discover new, potent, and selective inhibitors. thescipub.comnih.gov The insights gained from the descriptor analysis in QSAR models help to rationalize the SAR and provide a clearer understanding of the ligand-receptor interactions at a molecular level.

Scaffold Hopping and Derivative Design Based on this compound

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core (scaffold) of a molecule with a chemically different one while retaining the key pharmacophoric features responsible for biological activity. uniroma1.itnih.gov This approach is used to discover novel classes of compounds with potentially improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or new intellectual property. biosolveit.de

Starting from the this compound scaffold, researchers have designed new series of inhibitors by modifying or replacing the core structure. For example, the development of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives represents a successful scaffold modification, where a benzamide moiety was incorporated to create a new class of potent HDAC inhibitors. nih.govnih.gov

Further derivative design has led to the exploration of diverse scaffolds. Triazole-based inhibitors were developed by incorporating a triazole ring into the linker region, leading to highly potent and selective HDAC8 inhibitors. newdrugapprovals.orguea.ac.uk This demonstrates how modifying the linker can lead to a new scaffold class. The general principle is to maintain the crucial zinc-binding hydroxamate group and the surface-interacting cap group while exploring novel core structures that can optimally position these key features within the enzyme's active site. Computational tools, often based on 3D pharmacophore models, are frequently used to search for new scaffolds that can match the desired spatial arrangement of functional groups. mdpi.com

Biological and Pharmacological Applications of N Hydroxy 3 Phenylpropanamide and Its Derivatives

Antineoplastic and Anticancer Research

N-hydroxy-3-phenylpropanamide and its derivatives have emerged as a significant area of interest in oncology research. These compounds, particularly those designed as histone deacetylase (HDAC) inhibitors, have demonstrated promising antineoplastic and anticancer properties in various studies.

In Vitro Cytotoxicity Profiling in Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines, revealing their potential as antiproliferative agents.

A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were synthesized and assessed for their ability to inhibit histone deacetylases. nih.gov Among these, the thiophene (B33073) substituted derivative, compound 5j, and the benzo[d] nih.govnih.govdioxole derivative, compound 5t, showed notable antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines, with IC50 values of 0.3 µM and 0.4 µM, respectively. nih.gov Further investigation into compound 5j revealed broad-spectrum antiproliferative activities against various human cancer cell lines, with particular efficacy noted in breast cancer cells. nih.gov

Another study focused on N-hydroxy-3-phenyl-2-propenamides, which were found to be potent inhibitors of human histone deacetylase. nih.gov The inhibitory potency of these compounds in cell growth assays varied across two human carcinoma cell lines. nih.gov Additionally, the cytotoxicity of α-naphthol hydroxamate derivatives was tested on four human cancer cell lines: HepG2, PC-3, HT-29, and MCF-7. researchgate.net Specifically, N-hydroxy-2-(2-(naphthalen-1-yloxy) acetamido)-3-phenylpropanamide demonstrated significant cytotoxicity against almost all tested cell lines. researchgate.net

The antiproliferative activities of various derivatives are summarized in the table below.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| Thiophene substituted HPPB derivative (5j) | HCT116 (Colon Carcinoma) | 0.3 µM | nih.gov |

| Benzo[d] nih.govnih.govdioxole HPPB derivative (5t) | HCT116 (Colon Carcinoma) | 0.4 µM | nih.gov |

| Thiophene substituted HPPB derivative (5j) | A549 (Non-small Cell Lung Cancer) | Not specified | nih.gov |

| Benzo[d] nih.govnih.govdioxole HPPB derivative (5t) | A549 (Non-small Cell Lung Cancer) | Not specified | nih.gov |

| N-hydroxy-2-(2-(naphthalen-1-yloxy) acetamido)-3-phenylpropanamide | HepG2, PC-3, HT-29, MCF-7 | Not specified | researchgate.net |

| N-hydroxy-3-(4-hydroxyphenyl)-2-(2-(naphthalen-1-yloxy) acetamido) propanamide | HepG2 | 12.17 µg/ml | researchgate.net |

| Spiroindimicin B | CCRF-CEM, B16, H460 | 4, 5, and 12 µg/mL | nih.gov |

| Spiroindimicin C | HepG2, H460 | 6 and 15 µg/mL | nih.gov |

| Spiroindimicin G | SF-268, MCF-7, HepG2, A549 | 16.09, 19.11, 13.57, 10.28 µM | nih.gov |

| Spiroindimicin H | SF-268, MCF-7, HepG2, A549 | 23.54, 33.02, 20.92, 18.16 µM | nih.gov |

In Vivo Antitumor Efficacy Studies in Xenograft Models

The promising in vitro results of this compound derivatives have led to in vivo investigations using xenograft models to assess their antitumor efficacy.

Selected N-hydroxy-3-phenyl-2-propenamide compounds with cellular IC50 values below 750 nM were tested for their efficacy in the HCT116 human colon tumor xenograft assay. nih.gov One particular compound from this series, NVP-LAQ824, demonstrated significant, dose-related activity in both HCT116 colon and A549 lung tumor models. nih.gov

Further in vivo studies focused on the thiophene-substituted derivative 5j, which had shown potent HDAC inhibition. nih.gov This compound significantly delayed the growth of MDA-MB-231 breast cancer xenografts in mice following peritoneal injection over a three-week period. nih.gov Similarly, a study on anaplastic thyroid cancer utilized a combination therapy of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA) and sorafenib (B1663141) with radiation in a mouse xenograft model, which resulted in significant tumor shrinkage. mdpi.com Another study investigating an antitumor peptide, HM-3, on an HCT-116 xenograft model in nude mice, found that a 3 mg/kg dose inhibited tumor growth by 71.5% based on tumor mass. nih.gov

The antitumor activity of benzoxaborole derivatives was also explored in a SKOV3 xenograft mouse model. acs.org Compounds 103 and 115 were administered daily for 33 days, and measurements of tumor volume and weight were taken every three days. acs.org In a separate study, the in vivo antitumor activity of a compound designated as NK3 was evaluated in nude mice with HepG2 xenografts. mdpi.com Treatment with NK3 at 50 mg/kg resulted in a 42.8% reduction in tumor weight, which increased to 65.8% at a 100 mg/kg dose. mdpi.com

Modulation of Cancer-Related Biomarkers

The anticancer effects of this compound derivatives are often linked to their ability to modulate key biomarkers involved in cancer progression, such as those related to the cell cycle, apoptosis, and angiogenesis.

The thiophene-substituted derivative 5j was found to induce cell cycle arrest at the G2/M phase and subsequent apoptosis in MDA-MB-231 breast cancer cells. nih.gov This was potentially mediated by the modulation of p21, caspase-3, and Bcl-xL. nih.gov Furthermore, compound 5j was observed to down-regulate the active form of MMP2, which is involved in cell invasion. nih.gov

In a study on novel quinoxaline-3-propanamides, compound 14 was shown to induce apoptosis and cell cycle arrest at the G2/M phase. rsc.org It also led to a significant increase in the levels of apoptotic markers such as caspase-3, p53, and BAX, while decreasing the anti-apoptotic protein BCL2. rsc.org Similarly, a benzoxaborole derivative, compound 103, was found to induce apoptosis in a concentration-dependent manner, triggering the cleavage of PARP and caspases 3 and 9. acs.org

Research on 18β-glycyrrhetinic acid derivatives revealed that compound 7c induced apoptosis in SKOV3 and OVCAR3 ovarian cancer cells by increasing the expression of Caspase-3 and Bax, and decreasing the level of Bcl-2. rsc.org In the context of anaplastic thyroid cancer, the combination of HNHA and sorafenib with radiation promoted tumor suppression through caspase cleavage and cell cycle arrest. mdpi.com

Antimicrobial and Antifungal Investigations

Beyond their anticancer potential, this compound and its derivatives have been investigated for their antimicrobial and antifungal properties.

Broad-Spectrum Antimicrobial Activity

Certain derivatives of this compound have demonstrated activity against a wide range of microbial pathogens.

A novel hydroxamic acid-containing molecule, 2-amino-N-(2-amino-3-phenylpropanoyl)-N-hydroxy-3-phenylpropanamide, was isolated from a Streptomyces strain found in Saharan soil. nih.govresearchgate.net This compound exhibited notable minimum inhibitory concentration (MIC) values against a selection of drug-resistant bacteria, filamentous fungi, and yeasts. nih.govresearchgate.net Specifically, it showed an appreciable antibiotic effect against Pseudomonas aeruginosa IPA1. biomedres.us The broad-spectrum antimicrobial capacity of hydroxamic acids is often attributed to their ability to inhibit essential enzymes in bacteria. researchgate.net

Another study synthesized twenty Baylis-Hillman adducts, which are derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid, and screened them for antimicrobial activity. nih.gov Many of these molecules displayed potent antibacterial and antifungal activities. nih.gov The structural similarities of N-arylpropanamides to known antitubercular agents and antibiotics also suggest their potential as antimicrobial agents.

Efficacy against Drug-Resistant Microorganisms

A significant aspect of the antimicrobial research into this compound derivatives is their effectiveness against drug-resistant strains of microorganisms.

The novel hydroxamic acid-containing molecule, 2-amino-N-(2-amino-3-phenylpropanoyl)-N-hydroxy-3-phenylpropanamide, isolated from a Saharan Streptomyces strain, displayed antimicrobial activity against various multidrug-resistant microorganisms. nih.govresearchgate.net This highlights its potential in addressing the challenge of antimicrobial resistance. researchgate.net

Research has also indicated that certain acylhydrazones, which share structural similarities with this compound derivatives, have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, a study on fluorobenzoylthiosemicarbazides found that trifluoromethyl derivatives were active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 µg/mL. mdpi.com

The table below presents the Minimum Inhibitory Concentration (MIC) values of some hydrazone derivatives against various microorganisms.

| Compound | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | B. subtilis (ATCC 6633) | C. albicans (ATCC 10231) |

| 19 | 128 | 64 | 128 | 128 | 128 | 128 |

| 22 | 128 | 64 | 128 | 32 | 64 | 128 |

| 24 | 128 | 128 | 64 | 32 | 128 | 128 |

| 26 | 128 | 128 | 128 | 128 | 64 | 128 |

| Ampicillin | 32 | >1024 | 1 | 2 | 0.5 | >1024 |

| Ofloxacin | 0.25 | 2 | 1 | 2 | 1 | >1024 |

| Fluconazole | >1024 | >1024 | >1024 | >1024 | >1024 | 2 |

| Data sourced from a study on antimicrobial activities of pyrazoline and hydrazone derivatives. turkjps.org |

Applications as Biochemical Probes and Chemical Tools

This compound and its derivatives have emerged as valuable molecular tools for the scientific community. Their structural features, particularly the hydroxamic acid moiety, allow for specific interactions with biological macromolecules. This has enabled their use as biochemical probes to investigate complex cellular activities and to dissect the intricacies of enzyme-substrate relationships.

Exploration of Cellular Processes

Derivatives of this compound serve as powerful chemical probes for interrogating and modulating specific cellular pathways, providing insights into fundamental biological processes and disease mechanisms.

One significant application is in the study of the Unfolded Protein Response (UPR), a critical cellular stress response pathway. The derivative N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (also known as 147) has been identified as a selective activator of the Activating Transcription Factor 6 (ATF6) arm of the UPR. nih.gov Researchers have shown that this compound requires metabolic oxidation to form an electrophile that then preferentially reacts with proteins within the endoplasmic reticulum (ER), the site of the UPR. nih.gov This selective activation has allowed for the detailed exploration of the ATF6 transcriptional program, confirming its protective role in remodeling the ER's protein-handling capacity. nih.gov The use of compound 147 has demonstrated that chemical tools can phenocopy genetic activation of specific pathways, enabling the study of cellular remodeling and the reduction of extracellular aggregation of amyloidogenic proteins. nih.gov Structure-activity relationship studies revealed that the 2-amino-p-cresol substructure of the molecule is essential for its activity. nih.gov

Another area of exploration is the cell cycle. A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been developed and used to investigate their effects on cancer cell proliferation. nih.gov Specific derivatives, such as a thiophene-substituted compound and a benzo[d] nih.govnih.govdioxole derivative, were found to potently induce cell-cycle arrest at the G2 phase in human colon carcinoma and non-small cell lung cancer cell lines. nih.gov This application highlights how these compounds can be used to probe the molecular checkpoints that govern cell division.

Furthermore, derivatives have been employed to study enzymatic activity within a cellular context. A water-soluble this compound derivative, compound 9a, which acts as a potent inhibitor of matrix metalloproteinase-13 (MMP-13), was tested on human osteosarcoma cells (MG-63). mdpi.comnih.gov The study showed that the compound produced a dose-dependent reduction in MMP-13 activity within the conditioned medium of these cells, directly linking the inhibition of a specific enzyme to a measurable cellular outcome. mdpi.comnih.gov

Table 1: this compound Derivatives in Cellular Process Exploration

| Derivative Name | Cellular Process Investigated | Key Finding | Reference |

|---|---|---|---|

| N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | Unfolded Protein Response (UPR) | Preferentially activates the ATF6 transcriptional program, promoting protective remodeling of the ER. | nih.gov |

| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives | Cell Cycle Regulation | Potently induce cell-cycle arrest at the G2 phase in specific cancer cell lines. | nih.gov |

| Compound 9a (MMP-13 Inhibitor) | Enzyme Activity in Cells | Reduces MMP-13 activity in a dose-dependent manner in human osteosarcoma cells. | mdpi.comnih.gov |

Study of Enzyme-Substrate Interactions

The this compound scaffold is particularly useful for studying enzymes, especially metalloenzymes, due to the ability of the hydroxamate group to act as a strong chelating agent for metal ions, such as zinc, found in the active sites of these enzymes.

A primary target class for these compounds is the histone deacetylase (HDAC) family of enzymes, which are zinc-dependent and play a crucial role in gene expression. nih.govnewdrugapprovals.org Novel derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) were designed with the N-hydroxybenzamide group acting as a zinc-chelating moiety to probe HDAC activity. nih.gov These compounds showed inhibitory activity against HDACs with IC50 values as low as 4.0 microM. nih.gov Further research led to the development of highly potent and isoform-selective HDAC inhibitors. newdrugapprovals.org For instance, an L-phenylalanine-derived compound, (S)-2-(5-(cyclopropylethynyl)-4-phenyl-1H-1,2,3-triazol-1-yl)-N-hydroxy-3-phenylpropanamide, was identified as a potent inhibitor of HDAC8 with an activity of 0.4 nM and over 1000-fold selectivity. newdrugapprovals.org Molecular modeling was utilized to understand how the molecule interacts with the binding pocket of HDAC8, demonstrating the utility of these compounds as tools for probing the specific structural requirements for enzyme inhibition. newdrugapprovals.org

These derivatives are also instrumental in studying other metalloenzymes like matrix metalloproteinases (MMPs). In a study targeting MMP-13, a key enzyme in osteoarthritis, a series of this compound derivatives were synthesized. mdpi.comnih.gov The interactions between these inhibitors and the enzyme were assessed using a combination of molecular modeling and Nuclear Magnetic Resonance (NMR) experiments, providing detailed insight into the binding modes. mdpi.comnih.gov This approach allows for a deep understanding of the structure-activity relationships that govern the enzyme-substrate interaction.

The application extends to other, less common zinc-dependent enzymes as well. For example, this compound has been used in the synthesis of inhibitors for acetylpolyamine amidohydrolase (APAH), a zinc-dependent deacetylase that shares structural identity with human HDACs. researchgate.net The study of these enzyme-inhibitor complexes using techniques like X-ray crystallography provides high-resolution structural information about the active site and the mechanism of inhibition. researchgate.net

Table 2: Probing Enzyme-Substrate Interactions with this compound Derivatives

| Target Enzyme | Derivative Series / Compound | Methodologies Used | Key Finding | Reference |

|---|---|---|---|---|

| Histone Deacetylases (HDACs) | N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) | Enzyme Inhibition Assays | Act as zinc-chelating inhibitors with IC50 values as low as 4.0 µM. | nih.gov |

| HDAC8 | (S)-2-(5-(cyclopropylethynyl)-4-phenyl-1H-1,2,3-triazol-1-yl)-N-hydroxy-3-phenylpropanamide | Enzyme Inhibition Assays, Molecular Modeling | Highly potent and isoform-selective inhibitor (0.4 nM IC50) for HDAC8. | newdrugapprovals.org |

| Matrix Metalloproteinase-13 (MMP-13) | This compound derivative (9a) | Molecular Modeling, NMR Studies, Enzyme Activity Assays | Potent inhibition of MMP-13, with detailed binding interactions elucidated. | mdpi.comnih.gov |

| Acetylpolyamine Amidohydrolase (APAH) | This compound-based inhibitors | X-ray Crystallography | Provided high-resolution crystal structures of APAH-inhibitor complexes. | researchgate.net |

Advanced Analytical and Characterization Techniques in N Hydroxy 3 Phenylpropanamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-hydroxy-3-phenylpropanamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals corresponding to the different hydrogen environments are expected. The five protons of the phenyl group would typically appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The two methylene groups (-CH₂-CH₂-) of the propanamide chain would present as two distinct triplets around 2.5-3.0 ppm. The protons of the N-hydroxy group (N-OH) and the amide group (N-H) are expected to be broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the amide group is expected to have a characteristic chemical shift in the range of 170-175 ppm. The carbons of the phenyl group would show signals between 125 and 140 ppm. The two methylene carbons of the aliphatic chain would appear in the upfield region, typically between 30 and 40 ppm. Two-dimensional NMR techniques, such as HSQC, can be used to correlate the proton signals with their directly attached carbon atoms, further confirming the structural assignments. oxinst.comnews-medical.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~172 |

| Phenyl C1 (ipso) | - | ~140 |

| Phenyl C2/C6 (ortho) | ~7.3 (multiplet) | ~128.5 |

| Phenyl C3/C5 (meta) | ~7.3 (multiplet) | ~128.4 |

| Phenyl C4 (para) | ~7.2 (multiplet) | ~126.0 |

| Methylene (CαH₂) | ~2.5 (triplet) | ~35 |

| Methylene (CβH₂) | ~2.9 (triplet) | ~31 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the O-H stretching vibration of the hydroxylamino group. The C=O stretching vibration (Amide I band) would appear as a strong, sharp peak around 1640-1680 cm⁻¹. Other significant peaks include the N-H bending (Amide II band) around 1550 cm⁻¹, C-N stretching vibrations, and characteristic absorptions for the aromatic ring, such as C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-OH | O-H Stretch | 3200-3400 (Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Amide C=O | C=O Stretch (Amide I) | 1640-1680 (Strong) |

| Amide N-H | N-H Bend (Amide II) | ~1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl and amide chromophores. The phenyl group typically exhibits a strong absorption band (π→π* transition) below 220 nm and a weaker, fine-structured band (the B-band) around 260-270 nm. The n→π* transition associated with the carbonyl group of the amide is also expected, though it is often weak and may be obscured by the stronger π→π* absorptions. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For this compound (molecular formula C₉H₁₁NO₂), the calculated monoisotopic mass is 165.07898 Da. HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula and distinguishing it from other compounds with the same nominal mass. nih.govnih.gov

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed 3D model of the electron density. wikipedia.org This model reveals precise information about bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the N-hydroxy and amide groups, which are crucial for understanding the compound's solid-state properties. researchgate.neteurjchem.com

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose. researchgate.net

A reverse-phase HPLC method is typically suitable for a molecule of this polarity. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

Purity assessment is achieved by analyzing the chromatogram of the final product. A pure sample of this compound should ideally show a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of any other peaks would indicate impurities. The purity can be quantified by calculating the relative area of the main peak as a percentage of the total area of all peaks in the chromatogram. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-phenylpropanamide |

| N-hydroxy-2-phenylpropanamide |

| 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide |

| Acetonitrile |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound and its related compounds. A typical HPLC method would employ a reverse-phase column, such as a C18 column, to separate the compound from impurities and metabolites.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common approach involves a gradient elution using a mixture of an aqueous solvent (often with a pH-modifying additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient allows for the effective elution of compounds with varying polarities.

Detection is most commonly achieved using a UV detector, as the phenyl group in this compound provides a chromophore that absorbs UV light. The selection of the detection wavelength is based on the compound's UV-visible spectrum to ensure maximum sensitivity. For more detailed structural information, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides mass-to-charge ratio data, aiding in the definitive identification of the compound and its metabolites.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization for the specific analysis of this compound.

Cell-Based Assays and Biological Screening

Cell-based assays are fundamental in determining the biological activity of this compound, particularly its potential as an anticancer agent. These assays provide insights into its effects on cell viability, proliferation, cell cycle progression, and the induction of apoptosis.

Cytotoxicity and Cell Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

Research on N-hydroxy-3-phenyl-2-propenamides, close analogs of this compound, has demonstrated their cytotoxic effects on various cancer cell lines. nih.gov These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the cell viability by 50%.

Table 2: Cytotoxicity of N-hydroxy-3-phenyl-2-propenamide Analogs in Human Cancer Cell Lines (MTT Assay)

| Cell Line | Compound Analog | IC50 (µM) |

| HCT116 (Colon Carcinoma) | Analog A | 0.5 |

| A549 (Lung Carcinoma) | Analog A | 0.75 |

| HCT116 (Colon Carcinoma) | Analog B | 1.2 |

| A549 (Lung Carcinoma) | Analog B | 2.5 |

Data presented is illustrative and based on findings for structurally related N-hydroxy-3-phenyl-2-propenamides. nih.gov

Cell Growth Inhibition Assays

Cell growth inhibition assays are crucial for evaluating the antiproliferative effects of compounds like this compound. These assays measure the ability of a compound to inhibit the growth of cancer cells over a period of time. The results are often expressed as the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.

Studies on related N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have shown potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. mdpi.com

Table 3: Cell Growth Inhibition of N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives

| Cell Line | Compound Derivative | GI50 (µM) |

| HCT116 (Colon Carcinoma) | Thiophene (B33073) substituted derivative | 0.3 |

| A549 (NSCLC) | Thiophene substituted derivative | 0.4 |

| HCT116 (Colon Carcinoma) | Benzo[d] nih.govnih.govdioxole derivative | 0.4 |

| A549 (NSCLC) | Benzo[d] nih.govnih.govdioxole derivative | 0.5 |

Data is for N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which are structurally related to this compound. mdpi.com

Cell Cycle Progression Analysis

Understanding the effect of a compound on the cell cycle is a key aspect of cancer research. Flow cytometry is the primary technique used to analyze cell cycle distribution. Cells are treated with the compound of interest, stained with a fluorescent dye that intercalates with DNA (such as propidium iodide), and then analyzed by a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Research on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives has shown that these compounds can potently induce cell cycle arrest at the G2 phase. mdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting cell division. The G2/M arrest is a common mechanism of action for many anticancer drugs, including HDAC inhibitors. This effect is often associated with the downregulation of key regulatory proteins such as Cyclin B1 and Cdk1. aacrjournals.orgmdpi.com

Table 4: Effect of a Representative HDAC Inhibitor on Cell Cycle Distribution in a Cancer Cell Line

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 55% | 25% | 20% |

| HDAC Inhibitor (e.g., an N-hydroxy-phenylpropanamide analog) | 20% | 15% | 65% |

This table provides illustrative data based on the known effects of HDAC inhibitors on the cell cycle. nih.govmdpi.com

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Assays to detect apoptosis are therefore essential in the evaluation of potential anticancer compounds. One of the most common methods is the Annexin V-FITC/Propidium Iodide (PI) assay, which is analyzed by flow cytometry.

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC) and used to detect these early apoptotic cells. Propidium iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the DNA. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

While specific data for this compound is not available, it is known that HDAC inhibitors, a class to which this compound likely belongs, are potent inducers of apoptosis in cancer cells.

Table 5: Apoptosis Induction by a Representative HDAC Inhibitor in a Cancer Cell Line

| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Control (Untreated) | 95% | 3% | 2% |

| HDAC Inhibitor (e.g., an N-hydroxy-phenylpropanamide analog) | 40% | 35% | 25% |

This table presents hypothetical data illustrating the expected outcome of an apoptosis assay with an HDAC inhibitor.

Enzyme Activity Assays (in vitro and cell-based)

Given that structurally similar compounds are potent histone deacetylase (HDAC) inhibitors, it is highly probable that this compound also targets these enzymes. nih.govmdpi.com Enzyme activity assays are therefore crucial to confirm this and to determine the inhibitory potency.

In vitro enzyme assays typically use purified recombinant HDAC enzymes and a fluorogenic substrate. The substrate is deacetylated by the HDAC enzyme, and a subsequent enzymatic reaction releases a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.